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molecular formula C13H23F3N2O2 B8384555 Tert-butyl 4-((2,2,2-trifluoroethylamino)methyl)piperidine-1-carboxylate CAS No. 1357923-39-7

Tert-butyl 4-((2,2,2-trifluoroethylamino)methyl)piperidine-1-carboxylate

Cat. No. B8384555
M. Wt: 296.33 g/mol
InChI Key: PRKYKAMDSPAIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115127B2

Procedure details

To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1 g, 4.69 mmol) in DCM (25 mL) was added 2,2,2-trifluoroethanamine (0.464 g, 4.69 mmol) and AcOH (0.05 mL). The reaction was stirred at RT for 3 hours and then sodium triacetoxyborohydride (1.292 g, 6.10 mmol) was added, and the reaction was stirred at RT for 16 hours. The reaction was diluted with DCM and saturated aqueous NaHCO3. The aqueous layer was adjusted to a pH of approximately 10 with 1 N aqueous NaOH, and extracted with DCM. The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated to generate tert-butyl 4-((2,2,2-trifluoroethylamino)methyl)piperidine-1-carboxylate as a colorless oil (1.49 g, 107% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.464 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.05 mL
Type
solvent
Reaction Step One
Quantity
1.292 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1)=O.[F:16][C:17]([F:21])([F:20])[CH2:18][NH2:19].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[Na+]>C(Cl)Cl.C([O-])(O)=O.[Na+].CC(O)=O>[F:16][C:17]([F:21])([F:20])[CH2:18][NH:19][CH2:1][CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0.464 g
Type
reactant
Smiles
FC(CN)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.05 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
1.292 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at RT for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(CNCC1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 107%
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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